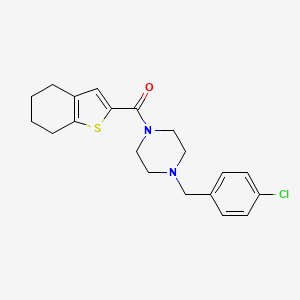
N-丁基-5-甲基-1-(4-丙氧基苯基)-1H-1,2,3-三唑-4-甲酰胺
描述
Synthesis Analysis
The synthesis of triazole derivatives typically involves multistep chemical processes that explore the reactivity of azides and alkynes or other precursor materials through click chemistry or other cyclization methods. For example, the synthesis of related triazole compounds has been achieved through a process involving the reaction of azides with ethylenediamine or similar amines under specific conditions to yield high-purity triazole derivatives (Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, is characterized by spectroscopic techniques such as NMR, IR, and MS, along with X-ray crystallography. These techniques provide insights into the compound's molecular conformation, electron distribution, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Shen et al., 2013).
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, reflecting their versatile chemical properties. They can undergo substitutions, additions, and cyclization reactions that enable the synthesis of complex molecules. For instance, the synthesis and functionalization of triazole compounds have been explored for creating potent CCR5 antagonists, showcasing their chemical versatility (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and thermal stability, are determined through analytical methods like differential scanning calorimetry (DSC). These properties are essential for understanding the compound's behavior under various conditions and its suitability for different applications (Qin et al., 2016).
科学研究应用
大环内酯和其他药物的合成
三唑衍生物,如 N-丁基-5-甲基-1-(4-丙氧基苯基)-1H-1,2,3-三唑-4-甲酰胺,在合成大环内酯和其他药物化合物中起着至关重要的作用。例如,恶唑的光氧化反应,涉及与单线态氧的反应,可用于生成活化的羧酸盐。这些活化的羧酸盐在合成复杂分子(如大环内酯)中起着重要作用,大环内酯包括药理学上重要的化合物,如雷西非内酯和弯曲霉素 (Wasserman, Gambale, & Pulwer, 1981)。
抗菌和抗真菌剂
对三唑衍生物的研究在开发新的抗菌和抗真菌剂方面显示出有希望的结果。一项关于新型(2,4-和3,4-二甲氧基苯基)-1,2,4-三唑的合成和抗氧化特性的研究表明了这些化合物在对抗氧化应激和微生物感染方面的潜力。这些化合物表现出显着的抗氧化活性,突出了它们在治疗应用中的潜力 (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022)。
缓蚀
三唑衍生物的另一个重要应用是在腐蚀科学领域。例如,关于三唑衍生物在酸性介质中对低碳钢腐蚀的机理和抑制效率的研究表明,这些化合物可以提供显着的防腐保护。这种应用在工业过程中尤为重要,其中耐腐蚀性对于保持金属部件的完整性至关重要 (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002)。
抗肿瘤活性
三唑衍生物的潜在抗肿瘤活性也已得到探索。首次发现 1-芳基-5-取代-1H-1,2,3-三唑-4-甲酰胺作为有希望的抗菌剂,也突出了它们对金黄色葡萄球菌的有效抗菌作用和对致病性酵母菌白色念珠菌的活性。这种双重功能突出了三唑衍生物在医学研究中的多功能性及其作为抗肿瘤剂的潜力 (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021)。
属性
IUPAC Name |
N-butyl-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-6-11-18-17(22)16-13(3)21(20-19-16)14-7-9-15(10-8-14)23-12-5-2/h7-10H,4-6,11-12H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKDXSENQUHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)
![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)
![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)
![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)